molecular formula C15H12N2OS B2489801 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one CAS No. 37641-48-8

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one

Cat. No.: B2489801
CAS No.: 37641-48-8
M. Wt: 268.33
InChI Key: ITSACSSSWMTFGE-UHFFFAOYSA-N
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Description

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a mercapto group (-SH) and a tolyl group (a methyl-substituted phenyl group) attached to the quinazolinone core, which may contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with isothiocyanates, followed by cyclization to form the quinazolinone core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-3-phenylquinazolin-4-one
  • 2-Mercapto-3-methylquinazolin-4-one
  • 2-Mercapto-3-ethylquinazolin-4-one

Uniqueness

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one is unique due to the presence of the o-tolyl group, which may enhance its lipophilicity and influence its biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSACSSSWMTFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974773
Record name 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-35-6
Record name 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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